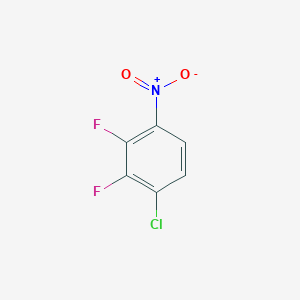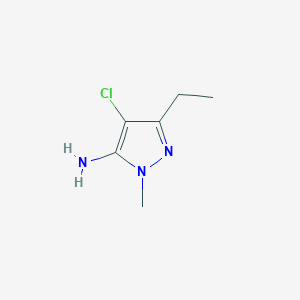
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered as a potent inhibitor of the receptor tyrosine kinase FLT3, which is frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies.
Mécanisme D'action
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine exerts its anti-cancer effects by inhibiting FLT3 and other receptor tyrosine kinases, which are frequently mutated in AML and other hematological malignancies. FLT3 mutations lead to constitutive activation of the receptor, which promotes cell proliferation and survival. 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine binds to the ATP-binding site of FLT3 and prevents its activation, leading to the induction of apoptosis and the inhibition of cell proliferation.
Effets Biochimiques Et Physiologiques
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including AML and ALL. In addition, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has been shown to inhibit angiogenesis and metastasis in preclinical models of solid tumors. 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has also been shown to have immunomodulatory effects, leading to the activation of natural killer cells and the inhibition of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has several advantages for lab experiments, including its potent and selective inhibition of FLT3 and other receptor tyrosine kinases, its ability to induce apoptosis and inhibit cell proliferation, and its potential immunomodulatory effects. However, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine also has some limitations, including its low solubility and potential toxicity at high doses.
Orientations Futures
There are several future directions for the development of 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine and related compounds. One direction is the optimization of the pharmacokinetic and pharmacodynamic properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine to improve its efficacy and minimize its toxicity. Another direction is the development of combination therapies that target multiple signaling pathways in cancer cells. Finally, the identification of biomarkers that predict response to 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine and related compounds could improve patient selection and treatment outcomes.
Méthodes De Synthèse
The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl acetoacetate to form 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. This intermediate is then reduced with zinc dust and acetic acid to give the corresponding amine, which is further treated with phosphoryl chloride to form the final product, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine.
Applications De Recherche Scientifique
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has been extensively studied for its potential therapeutic applications in various cancers, including AML, acute lymphoblastic leukemia (ALL), and solid tumors. In preclinical studies, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has been shown to inhibit FLT3 and other receptor tyrosine kinases, leading to the induction of apoptosis and the inhibition of cell proliferation. In clinical trials, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has shown promising results as a single agent and in combination with chemotherapy in patients with AML and ALL.
Propriétés
Numéro CAS |
180303-03-1 |
|---|---|
Nom du produit |
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine |
Formule moléculaire |
C6H10ClN3 |
Poids moléculaire |
159.62 g/mol |
Nom IUPAC |
4-chloro-5-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3/c1-3-4-5(7)6(8)10(2)9-4/h3,8H2,1-2H3 |
Clé InChI |
VCBQNQIQCYBNNB-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1Cl)N)C |
SMILES canonique |
CCC1=NN(C(=C1Cl)N)C |
Synonymes |
1H-Pyrazol-5-amine, 4-chloro-3-ethyl-1-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



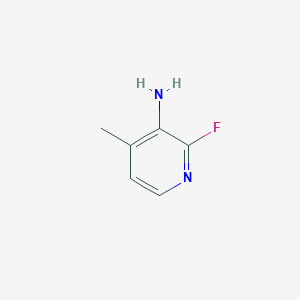
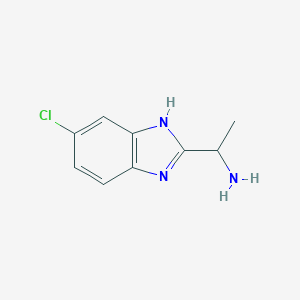
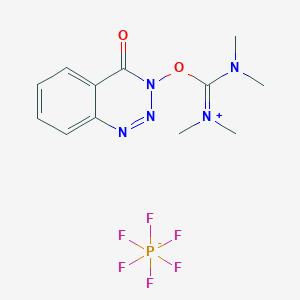
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)


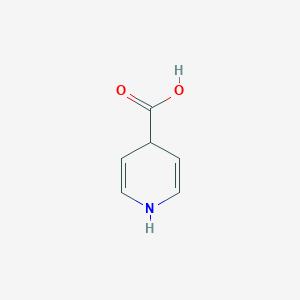
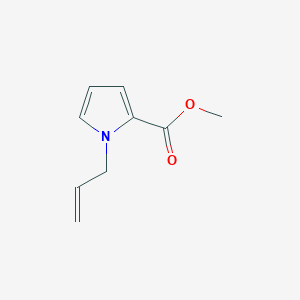
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
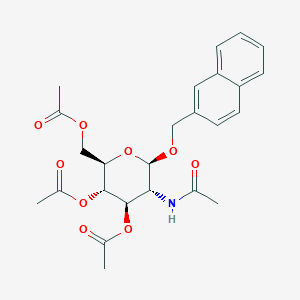
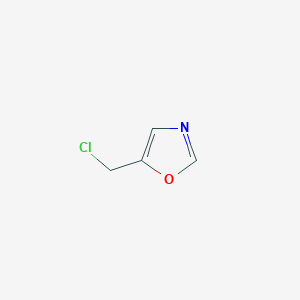
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
